An In-depth Technical Guide to the Synthesis of Lansoprazole Sulfone N-oxide
An In-depth Technical Guide to the Synthesis of Lansoprazole Sulfone N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole (B1674482), a widely used proton pump inhibitor, is effective in the treatment of acid-related gastrointestinal disorders. During its synthesis and under oxidative stress conditions, several related substances and impurities can be formed, including lansoprazole sulfone N-oxide.[1][2] The presence of such impurities can significantly impact the quality and safety of the active pharmaceutical ingredient (API).[1] Therefore, a thorough understanding of the synthesis pathways of these impurities is crucial for quality control and process optimization in drug development. This technical guide provides a comprehensive overview of the synthesis of lansoprazole sulfone N-oxide, detailing the experimental protocols, and presenting relevant quantitative data for researchers and drug development professionals.
Synthesis Pathway
The primary route for the synthesis of lansoprazole sulfone N-oxide involves the over-oxidation of lansoprazole sulfide (B99878).[1] This process typically utilizes a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to introduce oxygen atoms to both the sulfur atom of the sulfinyl group and the nitrogen atom of the pyridine (B92270) ring. The following diagram illustrates the logical relationship in the synthesis pathway.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of lansoprazole sulfone N-oxide, compiled from various sources.
Protocol 1: Synthesis from Lansoprazole Sulfide[1]
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Dissolution: Dissolve lansoprazole sulfide in chloroform (B151607).
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Reaction with m-CPBA: To the cooled solution of lansoprazole sulfide, slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in chloroform at a temperature of 10 to 15°C over a period of 30 minutes.
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Work-up: Pour the reaction mass into a solution of sodium hydroxide (B78521) (NaOH) in water.
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pH Adjustment: Adjust the pH of the aqueous layer to 8-8.5 using acetic acid.
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Extraction and Purification: Separate the organic layer. The product, lansoprazole sulfone N-oxide, can be further purified if necessary.
Protocol 2: Alternative Synthesis and Purification[3]
This protocol describes the synthesis of N-oxide lansoprazole from N-oxide lansoprazole sulfide, which is an intermediate.
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Dissolution of Starting Material: Dissolve 5 g of N-oxide Lanso-sulphide in a mixture of isopropanol (B130326) (IPA) (28 g) and methanol (B129727) (3.6 g).
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Heating and Filtration: Heat the reaction mass to 45-50°C, filter it while hot, and then cool it to 15-18°C.
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Catalyst Solution Addition: Add a catalyst solution consisting of 2.2 g of water, 7.09 g of hydrogen peroxide (H2O2), and 10.5 mg of vanadyl acetylacetonate (B107027) under stirring.
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Reaction Maintenance: Maintain the reaction for 2 hours, monitoring completion using Thin Layer Chromatography (TLC).
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Extraction: Add chloroform to the reaction mixture, heat to 40-45°C, and then separate the chloroform layer.
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Re-precipitation: Charge the aqueous layer into the reactor, cool it to 10-15°C, and then add 10 g of methanol dropwise for re-precipitation of the product.
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Isolation: The resulting white colored solid is filtered, washed with water, and finally dried to obtain N-oxide Lansoprazole.[3]
Quantitative Data
The following table summarizes the quantitative data related to the synthesis of lansoprazole sulfone N-oxide and its precursors, as reported in the cited literature.
| Parameter | Value | Reference |
| Starting Material (Protocol 2) | ||
| N-oxide Lanso-sulphide | 5 g | [3] |
| Isopropanol (IPA) | 28 g | [3] |
| Methanol | 3.6 g | [3] |
| Catalyst Solution (Protocol 2) | ||
| Water | 2.2 g | [3] |
| Hydrogen Peroxide (H2O2) | 7.09 g | [3] |
| Vanadyl acetylacetonate | 10.5 mg | [3] |
| Reaction Conditions (Protocol 2) | ||
| Initial Heating Temperature | 45-50°C | [3] |
| Cooling Temperature | 15-18°C | [3] |
| Reaction Time | 2 hours | [3] |
| Extraction Temperature | 40-45°C | [3] |
| Re-precipitation Temperature | 10-15°C | [3] |
| Yield (Compound 1 Synthesis) | 97% | [4][5] |
| Yield (Compound 2 Synthesis) | 91% | [4][5] |
| Yield (Compound 3 - Lansoprazole Sulfone - Synthesis) | 58% | [4][5] |
Note: "Compound 1" refers to 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-yl]methyl sulphanyl}-1H-benzimidazole, "Compound 2" refers to 2-{[3-methyl-1-oxido 4-(2,2,2-trifluoroethoxy)pyridine-2-yl] methyl sulphinyl}-1H-benzimidazole, and "Compound 3" refers to 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-yl]methyl sulphonyl}-1H-benzimidazole. The yields are provided for context on related impurity synthesis.[4][5]
Conclusion
This technical guide has detailed the synthesis pathway of lansoprazole sulfone N-oxide, a known impurity of lansoprazole. By providing comprehensive experimental protocols and a summary of quantitative data, this document serves as a valuable resource for scientists and professionals involved in the research, development, and quality control of lansoprazole and related pharmaceutical compounds. The provided synthesis diagram and detailed procedures offer a clear understanding of the chemical transformations and experimental considerations necessary for the preparation and study of this specific impurity.
